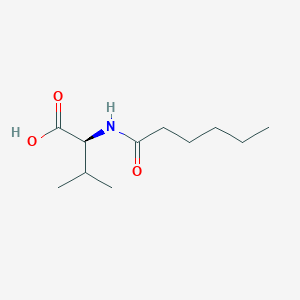

N-Hexanoyl-L-valine

Description

Properties

CAS No. |

35418-21-4 |

|---|---|

Molecular Formula |

C11H21NO3 |

Molecular Weight |

215.29 g/mol |

IUPAC Name |

(2S)-2-(hexanoylamino)-3-methylbutanoic acid |

InChI |

InChI=1S/C11H21NO3/c1-4-5-6-7-9(13)12-10(8(2)3)11(14)15/h8,10H,4-7H2,1-3H3,(H,12,13)(H,14,15)/t10-/m0/s1 |

InChI Key |

CIXITHNTRDZSKC-JTQLQIEISA-N |

Isomeric SMILES |

CCCCCC(=O)N[C@@H](C(C)C)C(=O)O |

Canonical SMILES |

CCCCCC(=O)NC(C(C)C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Stepwise Preparation Method

- L-Valine (free amino acid)

- Hexanoyl chloride (acylating agent)

- Base (e.g., aqueous sodium hydroxide or sodium bicarbonate)

- Organic solvents (e.g., dichloromethane, ethyl acetate)

- The reaction is carried out by dissolving L-valine in an aqueous basic medium to maintain the amino group in its free base form.

- Hexanoyl chloride is added dropwise to the stirred solution at low temperature (0–5°C) to control the exothermic reaction.

- The reaction mixture is stirred for several hours at room temperature to ensure complete acylation.

- After completion, the reaction mixture is extracted with an organic solvent such as ethyl acetate.

- The organic layer is washed sequentially with aqueous acid (e.g., citric acid solution), water, and brine to remove impurities.

- Drying over anhydrous magnesium sulfate or sodium sulfate is performed.

- The solvent is evaporated under reduced pressure.

- The crude product is purified by recrystallization or chromatographic methods (e.g., column chromatography).

Representative Experimental Procedure

A detailed example from literature demonstrates the synthesis of N-Hexanoyl-L-valine as follows:

| Step | Procedure Detail | Conditions/Notes |

|---|---|---|

| 1 | Dissolve L-valine in aqueous NaOH solution | Concentration: ~0.1 M; temperature: 0–5°C |

| 2 | Add hexanoyl chloride dropwise under stirring | Molar ratio: 1:1.1 (valine:hexanoyl chloride) |

| 3 | Stir reaction at room temperature for 2–4 hours | Monitor reaction progress by TLC or HPLC |

| 4 | Extract with ethyl acetate | 3 × 50 mL extractions |

| 5 | Wash organic phase with 10% citric acid, water, brine | Removes residual base and acid impurities |

| 6 | Dry over MgSO4 and evaporate solvent | Yields crude this compound |

| 7 | Purify by recrystallization or silica gel chromatography | Final purity >95% confirmed by NMR and MS |

Analytical Characterization

Nuclear Magnetic Resonance (NMR):

1H NMR and 13C NMR spectra confirm the structure, showing characteristic signals for the hexanoyl methylene protons and the valine side chain methyl groups.Mass Spectrometry (MS):

Electrospray ionization (ESI) or FAB-MS confirms the molecular ion peak corresponding to this compound.Chromatography:

High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) is used to monitor purity and reaction progress.

Alternative and Advanced Methods

- Instead of acid chlorides, coupling agents such as isobutyl chloroformate can be used to activate hexanoic acid, which then reacts with L-valine methyl ester, followed by saponification to yield this compound.

- This method allows milder conditions and can improve yields and stereochemical integrity.

5.2 Silylation-Assisted Condensation

- In advanced peptide synthesis, N-trialkylsilyl derivatives of amino acids are prepared in situ using silylating agents (e.g., N,O-bis-tri-alkyl-silylacetamides).

- The silylated amino acid is then condensed with the acyl donor under aprotic solvent conditions (e.g., tetrahydrofuran) at temperatures from 0°C to reflux.

- This approach is useful for preparing retro-inverso peptides and can be adapted for this compound synthesis with careful control of reaction parameters.

Summary Table of Preparation Methods

Research Findings and Applications

- The compound this compound has been studied as a guest molecule in binding studies with semi-rigid hosts based on quinolone derivatives, showing strong association constants indicative of stable complex formation.

- Its synthesis under controlled conditions ensures retention of stereochemical purity, essential for biological applications.

- Analytical methods such as NMR, MS, and HPLC provide comprehensive characterization to confirm structure and purity.

Chemical Reactions Analysis

Hydrolysis

N-Hexanoyl-L-valine undergoes hydrolysis under acidic or alkaline conditions, cleaving the amide bond to yield L-valine and hexanoic acid (Fig. 1).

Conditions and Mechanisms :

-

Acidic Hydrolysis : Prolonged heating with HCl (6M) at 110°C.

-

Basic Hydrolysis : NaOH (1M) at 60°C.

The reaction proceeds via nucleophilic attack on the carbonyl carbon, followed by proton transfer and bond cleavage, consistent with general acyl substitution mechanisms .

| Reaction Type | Conditions | Products |

|---|---|---|

| Acidic Hydrolysis | 6M HCl, 110°C, 12h | L-Valine + Hexanoic Acid |

| Alkaline Hydrolysis | 1M NaOH, 60°C, 6h | L-Valine + Hexanoate Salt |

Esterification

The free carboxylic acid group reacts with alcohols to form esters, enhancing lipophilicity for drug-delivery applications.

Example Reaction :

Key Conditions :

-

Catalyzed by sulfuric acid or DCC/DMAP.

-

Yields depend on alcohol chain length and reaction time.

Amidation

The carboxylic acid reacts with primary amines to form amides, useful in peptide synthesis .

Mechanism :

-

Activation of the carboxyl group using EDC/HOBt.

-

Nucleophilic attack by the amine, forming a stable amide bond .

| Amine Used | Product | Application |

|---|---|---|

| Glycine ethyl ester | N-Hexanoyl-L-valyl-glycine ethyl ester | Prodrug synthesis |

| Benzylamine | N-Hexanoyl-L-valyl-benzylamide | Antimicrobial agents |

Oxidation

The hexanoyl chain undergoes oxidation to form ketones or carboxylic acids, depending on the oxidizing agent.

Examples :

-

Mild Oxidation (CrO₃) : Forms 3-ketohexanoyl-L-valine.

-

Strong Oxidation (KMnO₄) : Cleaves the chain to yield valine and adipic acid.

Bioconjugation in Quorum Sensing

This compound derivatives participate in bacterial signaling. Pseudomonas species utilize analogous N-acylated homoserine lactones (AHLs) for gene regulation . While not directly studied, structural similarities suggest potential interactions with bacterial receptors, modulating phenotypes like biofilm formation .

Comparative Reactivity of N-Acylated Valine Derivatives

| Compound | Acyl Chain Length | Hydrolysis Rate (Relative) | Esterification Yield (%) |

|---|---|---|---|

| N-Acetyl-L-valine | C2 | 1.0 (Reference) | 85 |

| This compound | C6 | 0.6 | 72 |

| N-Octanoyl-L-valine | C8 | 0.4 | 65 |

Longer acyl chains reduce hydrolysis rates due to steric hindrance .

Scientific Research Applications

Biochemical Properties and Metabolism

N-Hexanoyl-L-valine is a derivative of the amino acid valine, which plays a critical role in protein synthesis and metabolism. The compound is known to influence lipid metabolism significantly. Research indicates that valine supplementation can enhance triglyceride synthesis in certain cell lines, such as IPEC-J2 cells, which are used as a model for intestinal epithelial cells. In these studies, valine was shown to increase the levels of triglycerides and lipid droplets, suggesting its potential role in lipid metabolism regulation .

Table 1: Effects of Valine Supplementation on Lipid Metabolism

| Parameter | Control Group | Valine Supplemented Group | Significance (p-value) |

|---|---|---|---|

| Triglyceride Levels | Baseline | Increased | < 0.05 |

| Lipid Droplet Content | Baseline | Increased | < 0.05 |

| Saturated Fatty Acids | Lower | Higher | < 0.05 |

| Monounsaturated Fatty Acids | Lower | Higher | < 0.05 |

Neurological Health

Recent studies have highlighted the potential of branched-chain amino acids, including valine, in reducing the risk of neurodegenerative diseases such as Alzheimer's disease. High levels of valine have been associated with a decreased risk of dementia, suggesting that this compound could play a role in neuroprotective strategies . This association underscores the need for further research into how this compound can be integrated into dietary or therapeutic regimens aimed at improving cognitive health.

Dietary Supplementation

In animal nutrition, particularly poultry, this compound can be beneficial in optimizing feed formulations. Studies indicate that incorporating valine into layer diets can improve feed conversion ratios and overall egg production efficiency. For instance, adjusting valine levels in diets has shown to enhance immune responses and production metrics in laying hens . This suggests that this compound may be effective not only as a nutritional supplement but also as a means to enhance animal health and productivity.

Case Study 1: Poultry Nutrition

A study conducted on LSL-LITE layers demonstrated that varying levels of valine supplementation led to significant improvements in feed conversion ratios (FCR). The optimal level of valine was found to be around 0.72%, which resulted in an FCR of 1.45—indicating efficient nutrient utilization . This research highlights the importance of amino acid balance in animal diets for optimizing growth and production.

Case Study 2: Lipid Metabolism Regulation

In vitro studies using IPEC-J2 cells revealed that valine supplementation not only increased triglyceride synthesis but also affected fatty acid composition within the cells. The presence of this compound led to higher concentrations of specific fatty acids, suggesting its role in modulating lipid profiles . These findings are crucial for understanding how dietary components can influence metabolic pathways.

Mechanism of Action

The mechanism of action of N-Hexanoyl-L-valine involves its interaction with specific molecular targets. In bacterial systems, it acts as a signaling molecule in quorum sensing, binding to receptor proteins and modulating gene expression. This interaction influences various cellular processes, including biofilm formation, virulence, and antibiotic resistance .

Comparison with Similar Compounds

Structural and Functional Analogues

N-(2′-Azidobenzoyl)-L-valine

- Structure : A benzoyl group substituted with an azide (-N₃) at the 2′ position is attached to L-valine.

- Synthesis : Prepared via reaction of 2-azidobenzoic acid chloride with L-valine under basic conditions (K₂CO₃), yielding an 83% crude product .

- Applications : The azide group enables click chemistry for bioconjugation, making it valuable in proteomics and drug discovery.

N-Ethoxycarbonyl α-Methyl-L-valine

- Structure : Contains an ethoxycarbonyl group (-OCO₂Et) and a methyl substitution on the α-carbon of valine.

- Molecular Formula: C₉H₁₇NO₄ (MW: 203.24 g/mol) .

- Applications : Used as a chiral building block in peptide synthesis to modulate steric effects and stability.

N-L-Alanyl-L-valine

- Structure : A dipeptide of alanine and valine.

- Molecular Formula : C₈H₁₆N₂O₃ (MW: 188.22 g/mol) .

- Applications : Studied for its role in peptide folding and as a substrate for enzymatic hydrolysis.

N,N-Dimethyl-L-valine

- Structure: Both amino hydrogens of valine are replaced with methyl groups.

- CAS No.: 2812-32-0 .

- Applications: Found in natural products (e.g., cyanobacterial metabolites) and used to enhance membrane permeability in drug design .

N-Hexanoyl-L-homoserine lactone

- Structure: A homoserine lactone with a hexanoyl group.

- Role : Acts as a quorum-sensing molecule in Gram-negative bacteria (e.g., Vibrio fischeri) .

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight | Key Functional Groups | Applications | CAS No. |

|---|---|---|---|---|---|

| N-Hexanoyl-L-valine | C₁₁H₂₁NO₃ | 215.29* | Hexanoyl, amino acid | Peptide synthesis, surfactants | Not provided |

| N-(2′-Azidobenzoyl)-L-valine | C₁₆H₁₆N₅O₃ | 326.33 | Azide, benzoyl, amino acid | Bioconjugation, proteomics | Not provided |

| N-Ethoxycarbonyl α-Methyl-L-valine | C₉H₁₇NO₄ | 203.24 | Ethoxycarbonyl, methyl | Chiral intermediates | 952577-51-4 |

| N-L-Alanyl-L-valine | C₈H₁₆N₂O₃ | 188.22 | Dipeptide | Enzymatic studies, peptide folding | 3303-45-5 |

| N,N-Dimethyl-L-valine | C₇H₁₅NO₂ | 145.20 | Dimethyl amino | Natural products, drug design | 2812-32-0 |

| N-Hexanoyl-L-homoserine lactone | C₁₀H₁₇NO₃ | 199.25 | Hexanoyl, lactone | Bacterial quorum sensing | 177158-20-2 |

*Estimated based on structural similarity.

Key Differences and Research Findings

Reactivity: N-(2′-Azidobenzoyl)-L-valine’s azide group enables click chemistry, unlike this compound’s inert alkyl chain . N-Hexanoyl-L-homoserine lactone’s lactone ring facilitates bacterial signaling, a mechanism absent in valine derivatives .

Biological Activity: N,N-Dimethyl-L-valine enhances membrane permeability in cyanobacterial metabolites, whereas N-L-Alanyl-L-valine is primarily a peptide substrate .

Synthetic Utility: N-Ethoxycarbonyl α-Methyl-L-valine’s methyl and ethoxycarbonyl groups improve steric control in peptide synthesis compared to this compound .

Q & A

Q. What are the established protocols for synthesizing N-Hexanoyl-L-valine in laboratory settings?

this compound is typically synthesized via acylation of L-valine using hexanoyl chloride. The reaction requires controlled pH (8–9) and temperature (0–4°C) to minimize racemization. Purification involves recrystallization or column chromatography to isolate the product. Similar protocols for valine derivatives, such as N-Methyl-L-valine and N-Hexadecanoyl-L-valine, emphasize rigorous solvent selection (e.g., dichloromethane or ethyl acetate) and spectroscopic validation (NMR, FT-IR) .

Q. How is this compound characterized to confirm structural integrity and purity?

Key characterization methods include:

- Nuclear Magnetic Resonance (NMR) : To verify acyl group attachment and chiral purity (e.g., H and C NMR for hexanoyl chain integration) .

- High-Performance Liquid Chromatography (HPLC) : For assessing enantiomeric excess and purity (>95% typically required for research-grade compounds) .

- Mass Spectrometry (MS) : To confirm molecular weight and rule out byproducts .

Q. What are the primary biological roles of this compound in microbial systems?

While direct evidence for this compound is limited, structurally related acylated amino acids (e.g., N-acyl homoserine lactones) act as quorum-sensing molecules in bacteria. These compounds regulate biofilm formation and virulence factor production, suggesting potential analogous roles for this compound in microbial communication .

Advanced Research Questions

Q. How can researchers design experiments to investigate the stability of this compound under varying physiological conditions?

- Experimental Design :

- pH Stability : Incubate the compound in buffers (pH 2–10) at 37°C and analyze degradation via HPLC at timed intervals.

- Thermal Stability : Use differential scanning calorimetry (DSC) to assess decomposition temperatures.

- Enzymatic Hydrolysis : Expose to esterases/proteases and quantify hydrolysis products via LC-MS.

Q. What methodological approaches resolve contradictions in reported bioactivity across microbial models?

Contradictions may arise from species-specific receptor affinities or concentration-dependent effects. To address this:

- Dose-Response Studies : Test activity across a broad concentration range (nM–mM) in Gram-positive vs. Gram-negative bacteria.

- Genetic Knockout Models : Use microbial strains lacking putative receptors (e.g., LuxR-type proteins) to isolate mechanism .

- Meta-Analysis : Cross-reference studies using tools like pathway enrichment analysis to identify conserved vs. divergent signaling pathways .

Q. How can researchers optimize analytical methods for quantifying this compound in complex biological matrices?

- Sample Preparation : Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate the compound from cellular lysates.

- Quantification : Employ LC-MS/MS with deuterated internal standards (e.g., D-hexanoyl-L-valine) to correct for matrix effects.

- Validation : Assess recovery rates (>80%), limit of detection (LOD < 1 ng/mL), and inter-day precision (CV < 15%) .

Q. What strategies mitigate interference from metabolites in structural studies of this compound?

- Chromatographic Separation : Use ultra-high-performance liquid chromatography (UHPLC) with C18 columns and gradient elution.

- Tandem MS/MS : Apply selective reaction monitoring (SRM) to distinguish target ions from co-eluting metabolites.

- Isotopic Labeling : Synthesize C-labeled this compound as a tracer to track degradation pathways .

Methodological Considerations for Data Interpretation

- Contradiction Analysis : When conflicting data emerge, apply triangulation by cross-validating results with orthogonal techniques (e.g., NMR vs. X-ray crystallography) .

- Ethical and Safety Practices : Follow guidelines for handling acylated amino acids, including proper ventilation, PPE, and disposal protocols per OSHA standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.